Ralinepag
Ralinepag
Ralinepag is a non-prostanoid IP receptor agonist (EC50 value of 8.5 nM, human IP receptor assay) that is efficacious in the rat MCT model of pulmonary arterial hypertension. It has good selectivity in both binding and functional assays with respect to most members of the prostanoid receptor family, but a more modest 30-50-fold selectivity over the EP3 receptor.
Brand Name:
Vulcanchem
CAS No.:
1187856-49-0
VCID:
VC0515595
InChI:
InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27)
SMILES:
C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Molecular Formula:
C23H26ClNO5
Molecular Weight:
431.9 g/mol
Ralinepag
CAS No.: 1187856-49-0
Main Products
VCID: VC0515595
Molecular Formula: C23H26ClNO5
Molecular Weight: 431.9 g/mol
Purity: 95%
CAS No. | 1187856-49-0 |
---|---|
Product Name | Ralinepag |
Molecular Formula | C23H26ClNO5 |
Molecular Weight | 431.9 g/mol |
IUPAC Name | 2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid |
Standard InChI | InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27) |
Standard InChIKey | NPDKXVKJRHPDQT-UHFFFAOYSA-N |
SMILES | C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Boiling Point | 609.1±35.0 °C at 760 mmHg |
Description | Ralinepag is a non-prostanoid IP receptor agonist (EC50 value of 8.5 nM, human IP receptor assay) that is efficacious in the rat MCT model of pulmonary arterial hypertension. It has good selectivity in both binding and functional assays with respect to most members of the prostanoid receptor family, but a more modest 30-50-fold selectivity over the EP3 receptor. |
Purity | 95% |
Solubility | Soluble in DMSO |
Synonyms | 1187856-49-0; APD-811; 2-((4-(((4-chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate; ralinepag; APD-811; APD 811; APD811; Ralinepag |
Reference | 1: Torres F, Farber H, Ristic A, McLaughlin V, Adams J, Zhang J, Klassen P, Shanahan W, Grundy J, Hoffmann I, Cabell C, Escribano Subías P, Sood N, Keogh A, D'Souza G, Rubin L. Efficacy and safety of ralinepag, a novel oral IP agonist, in PAH patients on mono or dual background therapy: results from a phase 2 randomised, parallel group, placebo-controlled trial. Eur Respir J. 2019 Oct 10;54(4). pii: 1901030. doi: 10.1183/13993003.01030-2019. Print 2019 Oct. PubMed PMID: 31391223. 2: Tran TA, Kramer B, Shin YJ, Vallar P, Boatman PD, Zou N, Sage CR, Gharbaoui T, Krishnan A, Pal B, Shakya SR, Garrido Montalban A, Adams JW, Ramirez J, Behan DP, Shifrina A, Blackburn A, Leakakos T, Shi Y, Morgan M, Sadeque A, Chen W, Unett DJ, Gaidarov I, Chen X, Chang S, Shu HH, Tung SF, Semple G. Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)a cetate (Ralinepag): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension. J Med Chem. 2017 Feb 9;60(3):913-927. doi: 10.1021/acs.jmedchem.6b00871. Epub 2017 Jan 19. PubMed PMID: 28072531. |
PubChem Compound | 44219292 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume